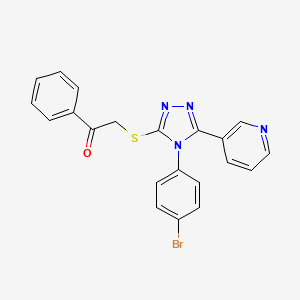
2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(4-Bromofenil)-5-(piridin-3-il)-4H-1,2,4-triazol-3-il)tio)-1-feniletanona es un complejo compuesto orgánico que presenta un anillo triazol, un grupo bromofenilo y un grupo piridinilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-((4-(4-Bromofenil)-5-(piridin-3-il)-4H-1,2,4-triazol-3-il)tio)-1-feniletanona normalmente implica reacciones orgánicas multi-paso. Una ruta sintética común incluye la formación del anillo triazol a través de una reacción de ciclización, seguida de la introducción de los grupos bromofenilo y piridinilo mediante reacciones de sustitución. El paso final a menudo implica la tiolación del anillo triazol para unir la parte feniletanona.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores automatizados y química de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción. Las condiciones de reacción como la temperatura, la presión y la elección del solvente se optimizan para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
2-((4-(4-Bromofenil)-5-(piridin-3-il)-4H-1,2,4-triazol-3-il)tio)-1-feniletanona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el anillo triazol en una forma más saturada.
Sustitución: El grupo bromofenilo puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la parte bromofenilo.
Aplicaciones Científicas De Investigación
2-((4-(4-Bromofenil)-5-(piridin-3-il)-4H-1,2,4-triazol-3-il)tio)-1-feniletanona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora como un posible candidato a fármaco debido a sus características estructurales únicas.
Industria: Se utiliza en el desarrollo de materiales avanzados con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-((4-(4-Bromofenil)-5-(piridin-3-il)-4H-1,2,4-triazol-3-il)tio)-1-feniletanona implica su interacción con objetivos moleculares específicos. El anillo triazol y el grupo bromofenilo pueden interactuar con enzimas o receptores, modulando su actividad. El compuesto puede inhibir o activar vías específicas, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
- 2-((4-(4-Clorofenil)-5-(piridin-3-il)-4H-1,2,4-triazol-3-il)tio)-1-feniletanona
- 2-((4-(4-Fluorofenil)-5-(piridin-3-il)-4H-1,2,4-triazol-3-il)tio)-1-feniletanona
Unicidad
2-((4-(4-Bromofenil)-5-(piridin-3-il)-4H-1,2,4-triazol-3-il)tio)-1-feniletanona es único debido a la presencia del grupo bromofenilo, que puede influir en su reactividad y actividad biológica. La combinación del anillo triazol y el grupo bromofenilo proporciona un conjunto distinto de propiedades que lo diferencian de compuestos similares.
Propiedades
Número CAS |
738604-79-0 |
|---|---|
Fórmula molecular |
C21H15BrN4OS |
Peso molecular |
451.3 g/mol |
Nombre IUPAC |
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C21H15BrN4OS/c22-17-8-10-18(11-9-17)26-20(16-7-4-12-23-13-16)24-25-21(26)28-14-19(27)15-5-2-1-3-6-15/h1-13H,14H2 |
Clave InChI |
KLOPWCUJUXBTQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-ol](/img/structure/B12011877.png)
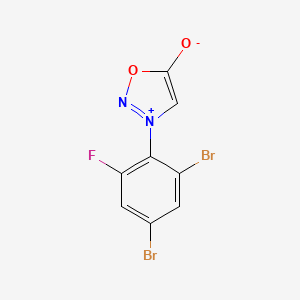
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011885.png)
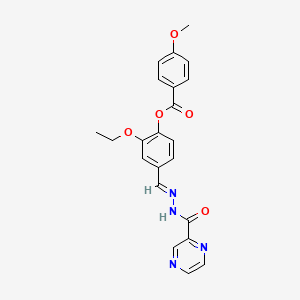

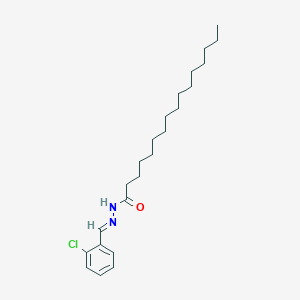
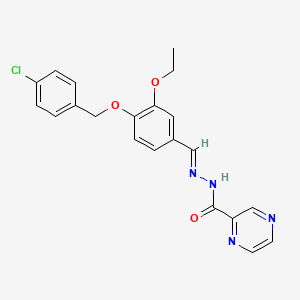
![(5Z)-3-(2-chlorobenzyl)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011924.png)

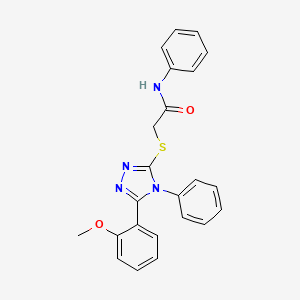
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011937.png)
![Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011943.png)
![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011950.png)
![isopropyl {[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12011954.png)
